molecular formula C11H9ClN2O B13897544 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone

Cat. No.: B13897544
M. Wt: 220.65 g/mol
InChI Key: YUWKUCUJIYGILS-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone is a chemical compound with the molecular formula C11H9ClN2O. It is known for its unique structure, which includes an imidazole ring and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone typically involves the reaction of imidazole with 4-chloroacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring attacks the carbonyl carbon of the 4-chloroacetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Uniqueness

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone is unique due to its specific substitution pattern on the imidazole ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C11H9ClN2O/c1-7(15)10-6-13-11(14-10)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)

InChI Key

YUWKUCUJIYGILS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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